molecular formula C22H25F2NO4 B1675167 Levonebivolol CAS No. 118457-16-2

Levonebivolol

Cat. No. B1675167
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-YHDSQAASSA-N
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Description

Levonebivolol, also known as Nebivolol, is a beta-blocking agent used to treat hypertension and aid in the management of heart failure . It is a racemic mixture of 2 enantiomers where one is a beta-adrenergic antagonist and the other acts as a cardiac stimulant without beta-adrenergic activity .


Molecular Structure Analysis

The molecular formula of Levonebivolol is C22H25F2NO4 . It has an average mass of 405.435 Da and a monoisotopic mass of 405.175171 Da .


Physical And Chemical Properties Analysis

Levonebivolol, like other drugs, has certain physical and chemical properties that affect its behavior in the body. For instance, both acidic and basic drugs are exactly 50% ionized at the pH of their pKa values . The ionic form of the drug has a positive or negative electrostatic charge and preferentially dissolves in water (blood). The non-ionized drug molecule is electroneutral and is better dissolved in lipids .

Scientific Research Applications

Pharmacologic Treatment in Parkinson’s Disease

Levodopa is a primary pharmacological treatment for Parkinson’s disease, and its long-term administration is linked to motor complications. Levodopa, combined with carbidopa and entacapone in the formulation Stalevo®, may reduce these complications. Entacapone, a catechol-O-methyl transferase inhibitor, is added to enhance levodopa's bioavailability and manage motor symptoms more effectively (Silver, 2004).

Neuroprotection in Spinal Cord Ischemia/Reperfusion Injury

Nebivolol has shown protective effects against neuronal damage induced by spinal cord ischemia/reperfusion in rabbits. It prevented increases in enzyme activities associated with oxidative stress and neuronal damage. This indicates nebivolol’s potential as a neuroprotective agent in such conditions (Ilhan et al., 2004).

Parkinson's Disease Treatment Developments

Levodopa remains the most effective treatment for Parkinson's disease. Its clinical use might be limited by the development of treatment-related complications, such as response fluctuations and dyskinesia. Innovations in levodopa treatment focus on achieving continuous delivery, such as through a combination of levodopa/carbidopa/entacapone, to maintain control of motor symptoms and reduce complications (Salat & Tolosa, 2013).

Treatment in Epilepsy

Levetiracetam (LEV) is an antiepileptic drug with a good safety profile and efficacy in various age groups. LEV has been evaluated for its potential toxic effects on the male reproductive system, with findings indicating that sperm quality might be affected by LEV treatment. Hormonal alteration and oxidative stress are suggested as contributors to this toxicity (Baysal et al., 2017).

Safety And Hazards

The most common side-effects of Levonebivolol are tiredness, headache, stomach upset, and feeling short of breath . Treatment with Levonebivolol is usually long-term. Patients should not abruptly stop taking this medication as this may lead to exacerbation of coronary artery disease . Diabetic patients should monitor their blood glucose levels as beta blockers may mask signs of hypoglycemia .

properties

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-YHDSQAASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonebivolol

CAS RN

118457-16-2, 118457-14-0
Record name (-)-Nebivolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118457-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nebivolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118457-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonebivolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVONEBIVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMK2E335DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Dey, M Rout, S Pati, MK Singh, B Dehury… - Journal of …, 2023 - Taylor & Francis
… The same range of ΔG total was exhibited by levonebivolol (-50.5 kcal/mol) and acarbose (-50.4 kcal/mol). The ΔG total (-8.8 kcal/mol) was found to be least for amifostine. MM-GBSA …
Number of citations: 1 www.tandfonline.com
P Shah, EC Padilha, R Kato, VB Siramshetty, W Huang… - SLAS Discovery, 2023 - Elsevier
Hepatic metabolic stability is a crucial determinant of oral bioavailability and plasma concentrations of a compound, and its measurement is important in early drug discovery. …
Number of citations: 3 www.sciencedirect.com

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